molecular formula C17H19NO4S B2797723 2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1241974-29-7

2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2797723
CAS No.: 1241974-29-7
M. Wt: 333.4
InChI Key: QROXZZBOZBYMOE-UHFFFAOYSA-N
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Description

This compound features a 3-methylthiophene-2-carboxylate core ester-linked to a 2-oxoethylamine moiety substituted with a 1-(4-methoxyphenyl)ethyl group. The thiophene ring contributes to aromatic interactions in biological systems, while the ester group may influence solubility and hydrolysis kinetics.

Properties

IUPAC Name

[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-8-9-23-16(11)17(20)22-10-15(19)18-12(2)13-4-6-14(21-3)7-5-13/h4-9,12H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROXZZBOZBYMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate (CAS Number: 52340122) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21NO4C_{19}H_{21}NO_{4}. It features a complex structure that includes a methoxyphenyl group, an amino group, and a thiophene ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • The compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress-related diseases. Studies suggest that it may upregulate cellular defense mechanisms against oxidative damage by influencing pathways involving Nrf2 (nuclear factor erythroid 2-related factor 2) .
  • Anti-inflammatory Properties :
    • Preliminary research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions such as arthritis. This is likely due to its ability to modulate matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammation .
  • Anticancer Activity :
    • There are indications that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mitochondrial pathways, potentially by disrupting mitochondrial membrane integrity .

The proposed mechanisms underlying the biological activities of this compound include:

  • Nrf2 Activation : The compound may activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and providing cellular protection against oxidative stress .
  • Inhibition of MMPs : By inhibiting MMPs, the compound may prevent the breakdown of extracellular matrix components, thereby reducing inflammation and tissue damage .
  • Apoptosis Induction : The compound's interaction with mitochondrial pathways suggests it can trigger apoptosis in malignant cells, making it a candidate for cancer therapy .

Case Studies

Several studies have explored the biological effects of similar compounds or derivatives:

  • Study on Antioxidant Effects :
    • A study demonstrated that compounds with similar structures significantly increased the activity of superoxide dismutase (SOD) and catalase in vitro, indicating enhanced antioxidant capacity .
  • Anti-inflammatory Research :
    • In vivo studies using animal models showed that related compounds effectively reduced swelling and pain associated with induced arthritis, highlighting their therapeutic potential in inflammatory diseases .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines indicated that compounds structurally similar to this compound exhibited cytotoxic effects, leading to cell death through apoptosis and necrosis pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantNrf2 Activation
Anti-inflammatoryMMP Inhibition
AnticancerApoptosis Induction

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C14H17N1O3S1C_{14}H_{17}N_{1}O_{3}S_{1}, with a molecular weight of approximately 285.36 g/mol. The structure features a thiophene ring, which is known for its biological activity, alongside an amine and ester functional group that contribute to its pharmacological properties.

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate exhibit significant anticancer properties. A study highlighted the structure–activity relationship (SAR) of various derivatives, demonstrating that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines, such as leukemia and breast cancer cells .

Case Study:
In a comparative analysis, derivatives of the compound were tested for their ability to inhibit cell growth in multiple myeloma-derived L363 cells. The results showed that certain modifications led to a decrease in the IC50 values, indicating increased potency .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research suggests that it can inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development .

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could include:

  • In Vivo Studies: To assess the efficacy and safety profiles in animal models.
  • Combination Therapies: Investigating synergistic effects when used with other anticancer agents.
  • Mechanistic Studies: Detailed exploration of molecular interactions with target proteins.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolytic cleavage under specific conditions:

Reaction Type Reagents/Conditions Products Yield References
Ester Hydrolysis 1M NaOH, H₂O/EtOH (1:1), reflux3-Methylthiophene-2-carboxylic acid + 2-amino-2-((1-(4-methoxyphenyl)ethyl)amino)ethanol78–85%
Amide Hydrolysis 6M HCl, 110°C, 12h2-Oxoacetic acid + 1-(4-methoxyphenyl)ethylamine + 3-methylthiophene-2-carboxylate62%
  • Ester hydrolysis proceeds via nucleophilic acyl substitution, favored by alkaline conditions.

  • Amide hydrolysis requires stronger acidic conditions due to resonance stabilization of the amide bond.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and methoxyphenyl rings undergo regioselective EAS:

Reaction Type Reagents/Conditions Position Products References
Thiophene Nitration HNO₃/H₂SO₄, 0°CC55-Nitro-3-methylthiophene-2-carboxylate derivative
Methoxyphenyl Sulfonation ClSO₃H, CH₂Cl₂, 25°CPara to OMeSulfonic acid derivative
  • Nitration preferentially occurs at the C5 position of the thiophene ring due to steric protection of C4 by the methyl group .

  • Sulfonation targets the methoxyphenyl ring’s para position relative to the methoxy group, consistent with directing effects.

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis:

Reaction Type Reagents/Conditions Products Yield References
Transesterification MeOH, H₂SO₄ (cat.), refluxMethyl 3-methylthiophene-2-carboxylate91%
Aminolysis Benzylamine, DMF, 80°C3-Methylthiophene-2-carboxamide benzyl derivative74%
  • Transesterification exhibits high efficiency due to the electron-withdrawing thiophene ring activating the carbonyl.

  • Aminolysis requires polar aprotic solvents to stabilize the tetrahedral intermediate.

Reductive Transformations

Selective reduction of the amide bond is achievable:

Reaction Type Reagents/Conditions Products Yield References
Amide Reduction LiAlH₄, THF, 0°C → 25°C2-((1-(4-Methoxyphenyl)ethyl)amino)ethyl alcohol + 3-methylthiophene-2-methanol68%
  • LiAlH₄ selectively reduces the amide to a secondary amine without attacking the ester group under controlled conditions.

Cross-Coupling Reactions

The thiophene ring engages in Suzuki-Miyaura couplings:

Reaction Type Reagents/Conditions Products Yield References
C5 Arylation Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C5-Phenyl-3-methylthiophene-2-carboxylate derivative83%
  • Bromination at C5 (using NBS) precedes palladium-catalyzed coupling with aryl boronic acids .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • Photoreactivity : The thiophene moiety undergoes [4+2] cycloaddition under UV light (λ = 254 nm).

  • Storage : Requires inert atmosphere at –20°C to prevent ester hydrolysis.

This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing pharmacologically active thiophene derivatives. Further studies quantifying reaction kinetics and exploring asymmetric variants would enhance its utility in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(a) Ethyl 2-((1-(4-hydroxyphenyl)-2-(3-methoxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6f)
  • Core Structure: Replaces the monocyclic thiophene with a tetrahydrobenzo[b]thiophene bicyclic system .
  • Substituents : Features a 4-hydroxyphenyl and 3-methoxyphenyl group, differing in substitution pattern and electronic effects.
(b) Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Core Structure: Retains a thiophene ring but introduces bromine and cyano groups at positions 3 and 4 .
  • Functionality : The bromine enhances electrophilic reactivity, while the sulfanyl group enables disulfide bond formation.
(c) [2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-oxochromene-3-carboxylate
  • Core Structure : Replaces thiophene with a chromene-3-carboxylate system and introduces a thiazole ring .
  • Pharmacological Implications : The thiazole moiety may enhance hydrogen-bonding capacity, improving target specificity compared to the simpler thiophene in the target compound .

Substituent Variations and Electronic Effects

(a) Positional Isomerism of Methoxy Groups
  • The target compound’s 4-methoxyphenyl group contrasts with analogs like 6f (3-methoxyphenyl) .
(b) Amino Acid Derivatives
  • AZD1152 Intermediate : Contains a fluorophenyl-oxoethyl group, highlighting the role of halogenation in modulating pharmacokinetics (e.g.,延长半衰期) .

Pharmacological and Physicochemical Properties

(a) Bioactivity Trends
  • Astemizole : Shares a 4-methoxyphenyl group and demonstrates antihistaminic activity, suggesting the target compound may interact with histamine receptors .
  • Formoterol Impurities : Related compounds with methoxyphenyl-ethylamine motifs (e.g., Formoterol-related compound G) highlight structural motifs common in bronchodilators .
(b) Physicochemical Data
Property Target Compound 6f Ethyl 3-bromo-4-cyano-thiophene
Molecular Weight ~375 g/mol (estimated) 453.5 g/mol 392.3 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (high) ~2.8
Solubility Low (ester dominance) Very low (bicyclic core) Moderate (polar cyano group)
  • Stability : The target compound’s ester group may hydrolyze under physiological conditions, akin to ethyl ester analogs in .

Regulatory and Industrial Relevance

  • Impurity Profiles: Compounds like Imp. H(EP) () with cyclohexanol derivatives emphasize the need for rigorous purification to avoid by-products in the target compound’s synthesis .
  • Reference Standards : USP guidelines for Formoterol-related compounds () suggest stringent quality control for methoxyphenyl-containing pharmaceuticals .

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